An In-depth Technical Guide to the Basic Properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
An In-depth Technical Guide to the Basic Properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-2-(phenyldiazenyl)phenol is an azo compound belonging to the larger class of azo dyes. Its molecular structure, characterized by a phenylazo group attached to a dimethyl-substituted phenol ring, makes it a subject of interest in various chemical and biological research areas. The presence and position of the methyl and hydroxyl groups significantly influence the molecule's electronic properties, solubility, and potential for biological activity. This document provides a comprehensive overview of the core physicochemical properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, details on its synthesis, and a look into the potential biological relevance of this class of compounds.
Core Physicochemical Properties
The fundamental properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol are summarized below. It is important to note that while identifiers and computed properties are available, specific experimental data such as melting point, boiling point, and pKa for this exact molecule are not widely published. Therefore, data for analogous compounds are provided for comparison where available.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dimethyl-2-phenyldiazenylphenol[1] |
| Synonyms | 6-Phenylazo-3,4-xylenol, 4,5-dimethyl-2-phenylazophenol |
| CAS Number | 59380-22-2[1][2] |
| Molecular Formula | C₁₄H₁₄N₂O[1][2] |
| InChI Key | SPEPVWIRTRUBBB-UHFFFAOYSA-N[2] |
Quantitative Physicochemical Data
This table presents computed and, where available, experimental data.
| Property | Value | Data Type |
| Molecular Weight | 226.27 g/mol [1][2] | Computed |
| Exact Mass | 226.110613074 Da[1] | Computed |
| XLogP3 | 4.1[1] | Computed |
| Topological Polar Surface Area | 45 Ų[1] | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 2 | Computed |
Physicochemical Data of Analogous Compounds
For context, the following table provides experimental data for the related, non-methylated compound, 4-(phenyldiazenyl)phenol.
| Property | Value | Compound |
| Melting Point | 150-152 °C[3] | 4-(phenyldiazenyl)phenol |
| Boiling Point | 230 °C at 20 mmHg[3] | 4-(phenyldiazenyl)phenol |
| pKa | 8.93 ± 0.13 | 4-(phenyldiazenyl)phenol (Predicted)[3] |
| Water Solubility | Insoluble | 4-(phenyldiazenyl)phenol[3] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether[3] | 4-(phenyldiazenyl)phenol |
Experimental Protocols
General Synthesis of 2-(Phenyldiazenyl)phenols
The synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol follows the classic two-step process for creating azo dyes: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an activated nucleophile like a phenol.[2]
Step 1: Diazotization of Aniline
-
Aniline is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a temperature between 0-5 °C in an ice bath.
-
A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution.
-
The temperature is strictly maintained below 5 °C to prevent the decomposition of the resulting diazonium salt.
-
The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. The formation of the benzenediazonium chloride salt is the key outcome of this step.
Step 2: Azo Coupling with 4,5-Dimethylphenol
-
4,5-Dimethylphenol is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the more nucleophilic phenoxide ion. This solution is also cooled.
-
The cold diazonium salt solution from Step 1 is slowly added to the chilled 4,5-dimethylphenoxide solution.
-
The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the activated aromatic ring of the phenoxide. The hydroxyl group directs the substitution to the ortho position, resulting in the formation of 4,5-Dimethyl-2-(phenyldiazenyl)phenol.
-
The final product, being an azo dye, will precipitate out of the solution and can be collected by filtration.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.
Mandatory Visualizations
Experimental Workflow: Synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
Caption: General synthesis workflow for azo dyes.
Biological Activity and Significance
While specific signaling pathways for 4,5-Dimethyl-2-(phenyldiazenyl)phenol have not been detailed in the literature, the broader class of azo compounds containing phenolic moieties is recognized for a range of biological activities. These include potential antimicrobial, antioxidant, and anti-inflammatory properties.[2]
Recent studies on novel 2-(phenyldiazenyl)phenol-based azo dyes have demonstrated their potential as antifungal agents, showing remarkable efficiency in reducing the growth of various Candida strains.[4] Other research has focused on synthesizing derivatives of 2-(phenylimino methyl) phenols for evaluation as potential antibacterial agents against various human pathogens.
The presence of the two methyl groups on the phenolic ring of 4,5-Dimethyl-2-(phenyldiazenyl)phenol influences the molecule's steric and electronic properties.[2] This substitution can affect its solubility, reactivity, and ultimately, its biological activity when compared to non-methylated analogues.[2] Consequently, this compound serves as a valuable model for structure-activity relationship (SAR) studies, aiding researchers in the rational design of new azo compounds with tailored therapeutic or industrial functionalities.[2]
References
- 1. 4,5-Dimethyl-2-(phenyldiazenyl)phenol | C14H14N2O | CID 256014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethyl-2-(phenyldiazenyl)phenol | 59380-22-2 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]
